molecular formula C18H22N2O2 B092265 Phenacaine CAS No. 101-93-9

Phenacaine

Cat. No.: B092265
CAS No.: 101-93-9
M. Wt: 298.4 g/mol
InChI Key: QXDAEKSDNVPFJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phenacaine begins with the condensation of p-phenetidine with triethyl orthoacetate to afford the imino ether (a Pinner salt). This intermediate then reacts with a second equivalent of the aniline, resulting in a net displacement of ethanol, producing the amidine, this compound . In an alternative patented synthesis, phenacetin is used as a precursor. Treatment with phosphorus trichloride gives the enol chloride, and reaction of this intermediate with p-phenetidine completes the synthesis of this compound .

Chemical Reactions Analysis

Phenacaine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenacaine has several scientific research applications:

    Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.

    Biology: Investigated for its effects on cellular processes, particularly those involving calcium ion channels.

    Medicine: Primarily used as a local anesthetic in ophthalmic procedures. Its efficacy and safety profile make it a valuable tool in medical research.

    Industry: Employed in the formulation of various pharmaceutical products.

Mechanism of Action

Phenacaine exerts its effects by inhibiting the specific calmodulin-dependent stimulation of erythrocyte Ca2±ATPase and cyclic nucleotide phosphodiesterases. This inhibition leads to a decrease in calcium ion influx, which in turn reduces nerve signal transmission and provides local anesthesia .

Comparison with Similar Compounds

Phenacaine is similar to other local anesthetics such as benzocaine, lidocaine, and procaine. it is unique in its specific inhibition of calmodulin-dependent processes. This specificity makes it particularly effective in ophthalmic applications. Other similar compounds include:

This compound’s unique mechanism of action and specific applications in ophthalmology set it apart from these other local anesthetics.

Properties

IUPAC Name

N,N'-bis(4-ethoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2/h6-13H,4-5H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDAEKSDNVPFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046062
Record name Phenacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-93-9
Record name Phenacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3M4D317W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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